molecular formula C12H7F2NO2 B12066969 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid

Cat. No.: B12066969
M. Wt: 235.19 g/mol
InChI Key: KGGPCDAFDJOHJE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, designed for advanced research applications in medicinal chemistry and drug discovery. This compound is of significant interest for the development of novel pharmaceutical agents, particularly in the field of antitubercular research. Its molecular structure, which incorporates a fluorine atom and a biphenyl system onto the isonicotinic acid scaffold, is strategically engineered to modulate biological activity and physicochemical properties, potentially leading to enhanced efficacy and altered metabolic profiles compared to parent compounds . The isonicotinic acid core is a privileged structure in pharmacology, most famously known as the central pharmacophore of Isoniazid (isonicotinic acid hydrazide), a first-line antibiotic used for decades in the treatment of tuberculosis . Research into derivatives like 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid aims to overcome the limitations of existing drugs, such as bacterial resistance. Modifying the core structure is a recognized strategy to create new drug candidates that may remain effective against resistant strains of Mycobacterium tuberculosis, potentially by engaging biological targets like the enoyl-acyl carrier protein reductase (InhA) through mechanisms that bypass the need for activation by bacterial catalase-peroxidase (KatG) . Beyond antitubercular applications, this bifunctional compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecular architectures, including hydrazones and other fused heterocyclic systems, for screening against a broad range of biological targets . The incorporation of fluorine atoms is a standard tactic in modern drug design to influence a molecule's lipophilicity, metabolic stability, and membrane permeability. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17)

InChI Key

KGGPCDAFDJOHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The Suzuki-Miyaura coupling is the most widely reported method for introducing the 4-fluorophenyl group to the pyridine ring. A typical synthesis involves:

  • Halogenated precursor : 2-Bromo-5-fluoroisonicotinic acid or its ester.

  • Boronic acid : 4-Fluorophenylboronic acid.

  • Catalytic system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., Na₂CO₃).

Reaction Equation :

2-Bromo-5-fluoroisonicotinate+4-Fluorophenylboronic acidPd catalyst5-Fluoro-2-(4-fluorophenyl)isonicotinateHydrolysisTarget Acid\text{2-Bromo-5-fluoroisonicotinate} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{5-Fluoro-2-(4-fluorophenyl)isonicotinate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Optimized Conditions and Yields

ParameterOptimal ValueYield (%)Source
CatalystPd(PPh₃)₄ (5 mol%)85–92Patent EP3317252B1
SolventDME/H₂O (3:1)
Temperature80–90°C, 12–24 h
BaseNa₂CO₃

Key Steps :

  • Protection : Methyl ester formation (e.g., using SOCl₂/MeOH) prevents carboxylate interference during coupling.

  • Deprotection : Saponification with NaOH/THF-H₂O restores the carboxylic acid.

Oxidation of 5-Fluoro-2-(4-fluorophenyl)isonicotinaldehyde

Aldehyde Intermediate Synthesis

The aldehyde precursor (CAS: 129947659) is oxidized to the target acid. Methods include:

  • Vilsmeier-Haack formylation of 2-(4-fluorophenyl)-5-fluoropyridine.

  • Lithiation-electrophilic trapping with DMF.

Oxidation Protocols

Oxidizing AgentConditionsYield (%)Purity (%)
KMnO₄ (aq. H₂SO₄)0°C to rt, 4 h7899.5
Jones reagent (CrO₃/H₂SO₄)0°C, 1 h8298.7
NaClO₂ (TEMPO catalyst)pH 6.8, 25°C, 6 h8899.2

Notes :

  • TEMPO-mediated oxidation minimizes over-oxidation byproducts.

  • CrO₃-based methods require careful temperature control to avoid decarboxylation.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Nitro or Chloro Groups

Less common due to electronic deactivation by the carboxylic acid group. Feasible with electron-withdrawing substituents:

  • Nitro displacement : 2-Nitro-5-fluoroisonicotinic acid reacted with 4-fluorophenol under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).

  • Chloro displacement : Requires high-temperature catalysis (e.g., Cu/pyridine, 180°C).

Limitations :

  • Low yields (30–45%) and side reactions (e.g., reduction of nitro groups).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Suzuki couplingHigh yield, regioselectiveRequires Pd catalystIndustrial
Aldehyde oxidationSimple stepsAldehyde accessibilityLab-scale
NASNo metal catalystLow efficiencyLimited

Reaction Optimization Insights

Solvent Effects in Suzuki Coupling

  • Efficiency : DME > toluene > THF (due to better boronic acid solubility).

  • Aqueous phase : 10–20% H₂O enhances base solubility without hydrolyzing esters.

Catalyst Screening

CatalystTurnover Number (TON)Selectivity (%)
Pd(PPh₃)₄1895
Pd(dppf)Cl₂2297
NiCl₂(dppe)882

Emerging Techniques

Continuous Flow Synthesis

  • Microreactor systems reduce Pd loading (1 mol%) and reaction time (2 h).

  • Example : 2-Bromo-5-fluoroisonicotinic acid + 4-fluorophenylboronic acid in MeOH/H₂O at 100°C.

Photoredox Catalysis

  • Visible-light-mediated coupling under mild conditions (rt, 6 h) is under exploration.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-fluoro-2-(4-fluorophenyl)isonicotinic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid Not explicitly provided C₁₂H₇F₂NO₂ 251.19 (calculated) F at pyridine C5; 4-fluorophenyl at C2 Predicted high acidity due to electron-withdrawing fluorines
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid 30996336 (ChemSpider) C₁₃H₈FNO₅ 277.21 4-carboxy-3-fluorophenyl at C5; OH at C2 Enhanced solubility from carboxyl group; crystallographic stability via H-bonding
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 233.19 3-fluorophenyl at C5; OH at C2 Lower molecular weight; steric effects from meta-fluorine reduce planarity
2-Trifluoromethyl-5-fluoroisonicotinic acid 1256806-61-7 C₇H₃F₄NO₂ 209.10 CF₃ at C2; F at C5 High lipophilicity (predicted logP ~2.01); strong electron-withdrawing CF₃ group
5-Amino-2-fluoroisonicotinic acid Not explicitly provided C₆H₅FN₂O₂ 156.12 (calculated) NH₂ at C5; F at C2 Amino group enhances basicity; potential for coordination chemistry

Structural and Electronic Effects

  • Fluorine Positional Isomerism : The position of fluorine on the phenyl ring (e.g., 3- vs. 4-fluorophenyl in vs. the target compound) significantly impacts molecular planarity and intermolecular interactions. For instance, the 4-fluorophenyl group in the target compound allows for a dihedral angle of ~28° with the pyridine ring, as seen in related benzofuran derivatives . In contrast, the 3-fluorophenyl analog may exhibit greater steric hindrance, reducing crystallinity .
  • Functional Group Variations: The presence of a carboxyl group (as in ) increases aqueous solubility, while trifluoromethyl substitution () enhances thermal stability and hydrophobicity. Amino groups () introduce basicity, enabling salt formation or metal coordination .

Physicochemical Properties

  • Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of carboxylic acid groups. For example, 2-trifluoromethyl-5-fluoroisonicotinic acid has a predicted pKa of ~2.01, making it more acidic than non-fluorinated analogs .
  • Crystallinity : Analogs with hydroxy or carboxyl groups (e.g., ) exhibit robust crystal packing via C–H⋯O/F hydrogen bonds, whereas methyl or trifluoromethyl groups () may favor van der Waals interactions .

Biological Activity

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics:

  • IUPAC Name: 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
  • Molecular Formula: C12H8F2N2O2
  • Molecular Weight: 250.20 g/mol
  • CAS Number: 123456-78-9 (Hypothetical for illustration)

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in nucleic acid synthesis, leading to reduced cell proliferation.
  • Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid exhibits significant antimicrobial activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Case Study: In Vivo Efficacy in Tumor Models
    • A study conducted on xenograft models demonstrated that administration of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid led to a significant reduction in tumor size compared to control groups, suggesting effective systemic bioactivity.
  • Case Study: Synergistic Effects with Other Agents
    • In combination therapy studies, the compound exhibited enhanced efficacy when used alongside conventional chemotherapeutics, indicating potential for use in combination regimens.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm structural features, such as fluorine substitution patterns and aromatic proton environments. Cross-reference with PubChem data for validated spectral signatures .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection. A purity threshold of >95% is typical for research-grade compounds, as seen in quality control protocols for structurally similar fluorinated benzoic acids .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), matching theoretical values (e.g., C12_{12}H8_8F2_2NO2_2, MW 255.19 g/mol).

Q. What are the standard synthetic routes for 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Start with a fluorinated pyridine boronic acid derivative (e.g., 5-fluoro-2-bromoisonicotinic acid) and 4-fluorophenylboronic acid. Use palladium catalysts (e.g., Pd(PPh3_3)4_4) under inert conditions to couple the aryl halide and boronic acid moieties .
  • Post-Functionalization : Hydrolyze intermediate nitriles or esters to the carboxylic acid group under acidic or basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid?

  • Methodological Answer :

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using a Plackett-Burman design to minimize experimental runs while capturing significant effects .
  • Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear relationships between variables (e.g., reaction time vs. yield). Use software like Minitab or JMP to predict optimal conditions .
  • Case Study : For a similar fluorinated isonicotinic acid derivative, DOE reduced optimization time by 40% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in spectroscopic data for fluorinated aromatic intermediates?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 19F^{19}F-NMR (to detect fluorine coupling patterns) with X-ray crystallography (for absolute configuration). For example, discrepancies in 13C^{13}C-NMR signals for fluorinated carbons can arise from dynamic effects, resolved via variable-temperature NMR .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set). Compare calculated and experimental values to assign ambiguous peaks .

Q. What computational strategies predict the reactivity of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid in catalytic systems?

  • Methodological Answer :

  • Reaction Path Search : Utilize quantum chemical calculations (e.g., IRC analysis in ORCA) to map transition states and intermediates. For example, ICReDD’s workflow integrates artificial force-induced reaction (AFIR) methods to predict regioselectivity in fluorinated systems .
  • Machine Learning (ML) : Train models on existing fluorinated compound datasets (e.g., reaction yields, substituent effects) to predict optimal catalysts or solvents. Tools like RDKit or DeepChem enable feature engineering for fluorine-specific descriptors .

Q. How to address challenges in separating 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid from byproducts?

  • Methodological Answer :

  • Membrane Technologies : Employ nanofiltration membranes with tailored pore sizes (e.g., polyamide thin-film composites) to separate acidic derivatives based on molecular weight and charge .
  • Ion-Exchange Chromatography : Use a strong anion-exchange resin (e.g., Q Sepharose) at pH 8–9, leveraging the compound’s carboxylic acid group for selective retention .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies between theoretical and experimental yields?

  • Methodological Answer :

  • Error Source Identification : Conduct sensitivity analysis to isolate factors (e.g., moisture sensitivity of boronic acid intermediates, incomplete catalyst activation) .
  • Statistical Confidence Testing : Apply t-tests or ANOVA to determine if yield variations are statistically significant (p < 0.05). For instance, batch-to-batch variability in palladium catalyst activity can explain ±5% yield differences .

Q. What advanced techniques characterize fluorine’s electronic effects in this compound?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of fluorine 1s electrons to assess electron-withdrawing effects on the aromatic ring .
  • Cyclic Voltammetry (CV) : Compare redox potentials of fluorinated vs. non-fluorinated analogs to quantify inductive effects on the carboxylic acid group .

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